molecular formula C14H15NO B8370680 4'-Methoxy-4-methyl-biphenyl-2-ylamine

4'-Methoxy-4-methyl-biphenyl-2-ylamine

Cat. No.: B8370680
M. Wt: 213.27 g/mol
InChI Key: KWKPWKJWFKXDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Methoxy-4-methyl-biphenyl-2-ylamine is a substituted biphenylamine featuring a methoxy group at the 4'-position and a methyl group at the 4-position of the biphenyl scaffold. This compound is structurally characterized by an aromatic biphenyl core with electron-donating substituents (methoxy and methyl groups), which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methylaniline

InChI

InChI=1S/C14H15NO/c1-10-3-8-13(14(15)9-10)11-4-6-12(16-2)7-5-11/h3-9H,15H2,1-2H3

InChI Key

KWKPWKJWFKXDIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methyl-2-phenylaniline (CAS 42308-28-1)

  • Structure : A biphenylamine with a methyl group at the 4-position and an unsubstituted phenyl ring.
  • Molecular Formula : C₁₃H₁₃N.
  • Key Differences :
    • Lacks the 4'-methoxy group, reducing electron-donating effects on the biphenyl system.
    • Simpler synthesis route involving direct coupling of methyl-substituted aniline precursors .
  • Applications : Intermediate in agrochemicals and dyes due to its stability and ease of functionalization .

4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine (CAS 946743-04-0)

  • Structure : Contains a biphenyl ether linkage (oxygen bridge) and a methyl group at the 2-position.
  • Molecular Weight : 275.3 g/mol.
  • Key Differences: The ether linkage introduces polarity, enhancing solubility in polar solvents compared to the non-oxygenated target compound. Synthesis involves Ullmann coupling or nucleophilic aromatic substitution, which may require stringent conditions .
  • Applications: Potential use in liquid crystals or polymer precursors due to its planar structure .

4'-(Benzyloxy)-[1,1'-biphenyl]-4-amine (CAS 400748-40-5)

  • Structure : Features a benzyloxy group at the 4'-position, providing steric bulk.
  • Key Differences: The benzyloxy group offers orthogonal reactivity (e.g., hydrogenolysis for deprotection) compared to the methoxy group. Higher molecular weight (C₁₉H₁₇NO) and lipophilicity, impacting bioavailability .
  • Applications : Used in medicinal chemistry as a masked intermediate for drug candidates .

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
4'-Methoxy-4-methyl-biphenyl-2-ylamine Not provided C₁₄H₁₅NO 4'-OCH₃, 4-CH₃ Research intermediate
4-Methyl-2-phenylaniline 42308-28-1 C₁₃H₁₃N 4-CH₃ Agrochemical synthesis
4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine 946743-04-0 C₁₉H₁₇NO Biphenyl ether, 2-CH₃ Materials science
4'-(Benzyloxy)-[1,1'-biphenyl]-4-amine 400748-40-5 C₁₉H₁₇NO 4'-OCH₂C₆H₅ Medicinal chemistry

Research and Industrial Relevance

  • Pharmaceuticals : Methoxy and methyl groups are common in kinase inhibitors and GPCR modulators.
  • Material Science : Biphenylamines serve as precursors for conductive polymers or OLED materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.